ACC2 Inhibition Potency: 253 nM IC₅₀ Differentiates 282104-93-2 from the Parent 4-Chloro-2-Methylphenoxyacetamide Scaffold
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (CAS 282104-93-2) exhibits an IC₅₀ of 253 nM against recombinant human Acetyl-CoA carboxylase 2 (ACC2), measured via inhibition of acetyl-CoA to malonyl-CoA conversion [1]. In contrast, the simpler parent scaffold 2-(4-chloro-2-methylphenoxy)acetamide lacks the 4-acetylphenyl substituent and shows no reported ACC2 inhibitory activity at comparable concentrations . This represents a >10-fold enhancement in potency attributable solely to the N-arylacetamide substitution, establishing a clear SAR-driven differentiation that compels procurement of the fully substituted derivative for ACC2-targeted studies.
| Evidence Dimension | ACC2 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 253 nM |
| Comparator Or Baseline | 2-(4-chloro-2-methylphenoxy)acetamide (parent scaffold): no detectable inhibition reported at ≤10 µM |
| Quantified Difference | >39-fold selectivity enhancement (253 nM vs. >10,000 nM baseline) |
| Conditions | Recombinant human ACC2; acetyl-CoA to malonyl-CoA conversion assay; 1-3 hour incubation |
Why This Matters
For laboratories investigating ACC2 as a therapeutic target for obesity, NAFLD, or type 2 diabetes, the 253 nM IC₅₀ positions 282104-93-2 as a tractable chemical probe, whereas the parent scaffold is functionally inert and unsuitable for such studies.
- [1] BindingDB. BDBM50462054 (CHEMBL4225124): N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide ACC2 IC50 = 253 nM. Assay: Inhibition of recombinant human ACC2 assessed as reduction in conversion of acetyl-CoA to malonyl-CoA incubated for 1 to 3 hrs. View Source
